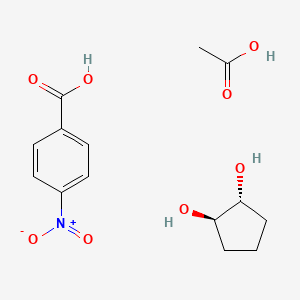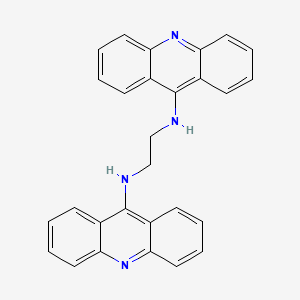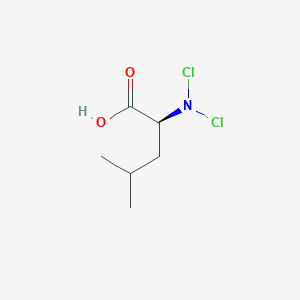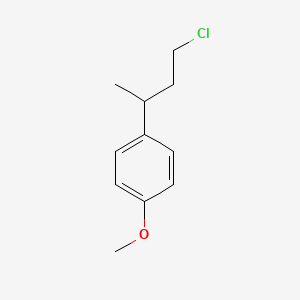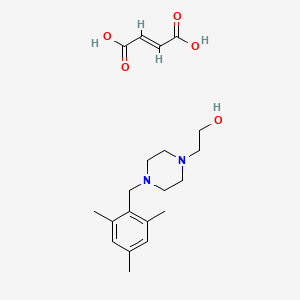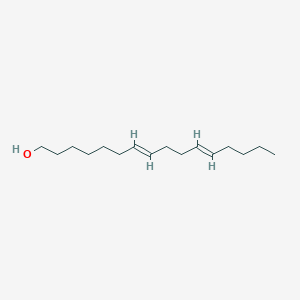
7,11-Hexadecadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,11-Hexadecadien-1-ol is a long-chain fatty alcohol with the molecular formula C₁₆H₃₀O and a molecular weight of 238.4088 g/mol . This compound is characterized by the presence of two double bonds at the 7th and 11th positions, making it a dienol. It is also known by its IUPAC name, (7E,11E)-hexadeca-7,11-dien-1-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Hexadecadien-1-ol typically involves the use of long-chain alkenes and alcohols. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain dienes or the hydroformylation of alkenes followed by reduction. These methods are scalable and can produce the compound in large quantities for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: 7,11-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products Formed:
Oxidation: Hexadecadienoic acid.
Reduction: Hexadecanol.
Substitution: 7,11-Hexadecadien-1-yl chloride.
Applications De Recherche Scientifique
7,11-Hexadecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of 7,11-Hexadecadien-1-ol primarily involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion. This mechanism is particularly significant in the context of its use as a sex pheromone in pest control .
Comparaison Avec Des Composés Similaires
7,11-Hexadecadien-1-yl acetate: This compound is an ester derivative of 7,11-Hexadecadien-1-ol and shares similar pheromonal properties.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a sex pheromone in insects sets it apart from other long-chain alcohols and dienols .
Propriétés
Formule moléculaire |
C16H30O |
|---|---|
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
(7E,11E)-hexadeca-7,11-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3/b6-5+,10-9+ |
Clé InChI |
ZWMPSFHVSWYKPO-QPHGKBKNSA-N |
SMILES isomérique |
CCCC/C=C/CC/C=C/CCCCCCO |
SMILES canonique |
CCCCC=CCCC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


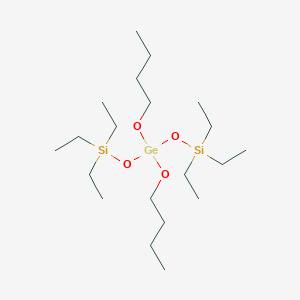
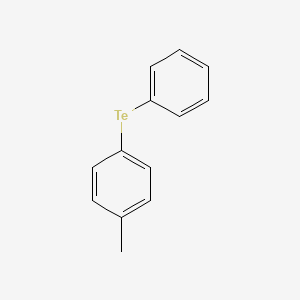
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

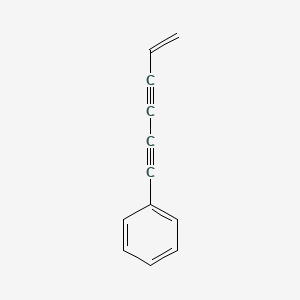
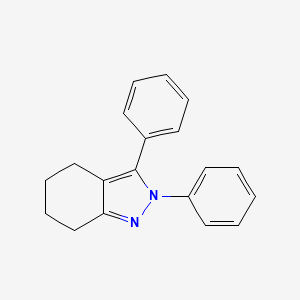
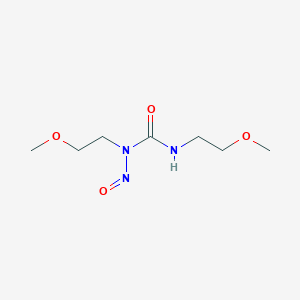

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
